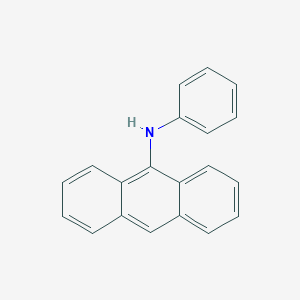

N-Phenylanthracen-9-amine

描述

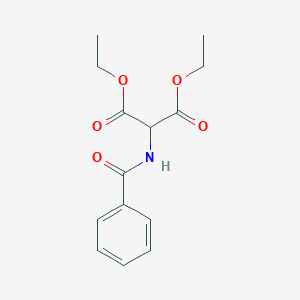

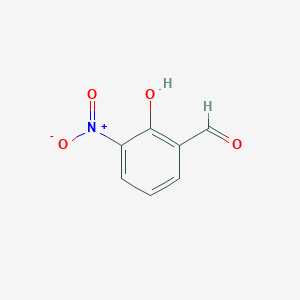

N-Phenylanthracen-9-amine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a derivative of anthracene where an amine group is attached to the phenyl ring at the 9th position. This structural modification imparts unique characteristics to the molecule, making it a valuable entity in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of N-Phenylanthracen-9-amine derivatives has been explored through various methods. For instance, an unexpected N-glycosidation reaction of anthracen-1-amine with glycals has been identified, leading to the synthesis of C1' N-linked analogues of natural product marmycin A . Additionally, the compound has been synthesized via the aza-Michael addition approach under microwave conditions, showcasing the efficiency of green synthesis methods . Furthermore, the Ullmann reaction, Suzuki coupling, and boric acidification have been employed to synthesize novel anthracene derivatives .

Molecular Structure Analysis

The molecular structure of N-Phenylanthracen-9-amine derivatives has been elucidated using various analytical techniques. X-ray crystallography has been used to determine the structure of synthesized compounds . The study of molecular packing through Hirshfeld analysis has provided insights into the intermolecular interactions within the crystal lattice . Density functional theory (DFT) investigations have further contributed to understanding the electronic properties of these molecules .

Chemical Reactions Analysis

N-Phenylanthracen-9-amine and its derivatives participate in a variety of chemical reactions. They have been used as promoters in palladium-catalyzed aerobic oxidative Sonogashira reactions , and as intermediates in the synthesis of N-acylated amino-9,10-anthraquinones using a novel acylation system . The introduction of N-phenyl substituents has been shown to affect the photochemical behavior of stilbene derivatives, leading to enhanced fluorescence and altered photoisomerization quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenylanthracen-9-amine derivatives have been extensively studied. The fluorescence properties of these compounds have been investigated, revealing shifts in absorption and emission spectra . Their chemosensor activity with respect to hydrogen cations has also been reported, indicating their potential as effective pH sensors . The optical properties of a novel anthracene derivative synthesized from N-Phenylanthracen-9-amine have been characterized, showing its potential application in material science .

科学研究应用

1. Application in Water and Wastewater Management

- Summary of Application: N-Phenylanthracen-9-amine is used in the research of heterotrophic nitrifying and aerobic denitrifying microorganisms (HNADs). These bacteria have excellent application potential in treating breeding and leather wastewater, removing nitrogen sources, and improving water quality .

- Results or Outcomes: The use of HNADs is a much simpler and more efficient process than traditional methods. It helps in reducing the pollution due to nitrogen sources, thus improving the water quality .

2. Application in Transition Metal Chemistry

- Summary of Application: N-Phenylanthracen-9-amine is used as an efficient promoter for silver-free palladium-catalyzed aerobic oxidative Sonogashira reactions .

- Methods of Application: The method involves the C (sp2)–C (sp) cross-coupling reactions of substituted phenylacetylenes and electronically different arylboronic acids .

- Results or Outcomes: The catalytic system is inexpensive, effortlessly attainable, and highly flexible for functionalized phenylacetylenes and arylboronic acids .

3. Application in DNA Photocleavage

- Summary of Application: N-Phenylanthracen-9-amine is used in the synthesis of a chiral ligand DNA photocleavage agent .

- Results or Outcomes: The synthesized chiral ligand is used as a DNA photocleavage agent .

4. Application in Triplet–Triplet Annihilation Photon Upconversion

- Summary of Application: N-Phenylanthracen-9-amine is used in the study of photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion .

- Methods of Application: The method involves the use of 9,10-disubstituted anthracenes. Eight anthracenes with aromatic phenyl and thiophene substituents were synthesized, containing both electron donating and accepting groups .

5. Application in Organic Light Emitting Diodes (OLEDs)

- Summary of Application: N-Phenylanthracen-9-amine is used in the design of blue emitting materials for OLEDs .

- Methods of Application: The method involves the use of 9,10-disubstituted anthracenes. The substitutions were found to affect the UV/Vis absorption only to a small extent .

- Results or Outcomes: The substitutions were found to affect the inherent optical properties of the molecule .

6. Application in Fluorescent Probes

- Summary of Application: N-Phenylanthracen-9-amine is used in the design of fluorescent probes .

- Methods of Application: The method involves the use of 9,10-disubstituted anthracenes. The substitutions were found to affect the UV/Vis absorption only to a small extent .

- Results or Outcomes: The substitutions were found to affect the inherent optical properties of the molecule .

7. Application in Perovskite-Sensitized Triplet-Triplet Annihilation

- Summary of Application: N-Phenylanthracen-9-amine is used in the study of perovskite-sensitized triplet-triplet annihilation upconversion (UC). The green glowstick dye 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives have already shown great promise in solution-based UC applications .

- Methods of Application: The method involves the use of 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives. Due to favorable band alignment of the perovskite and energy levels, it is conceivable that a wide variety of BPEA derivatives could be compatible with the perovskite-based UC system .

- Results or Outcomes: The different molecules exhibit vastly different properties in thin films. UC studies in lead halide perovskite/BPEA bilayer devices demonstrate the importance of intermolecular coupling on the resulting yield of UC .

8. Application in Optoelectronic Properties Investigation

- Summary of Application: N-Phenylanthracen-9-amine is used in the investigation of optoelectronic properties. A 9-phenylanthracene, constrained in a coplanar fashion by two methylene tethers, was synthesized and its optoelectronic properties were investigated .

- Methods of Application: The method involves the synthesis of a 9-phenylanthracene, constrained in a coplanar fashion by two methylene tethers .

- Results or Outcomes: The rigid planarization increased its electron-donating character and induced a bathochromic shift of its absorption, as well as an increased molar absorption coefficient and intense .

9. Application in Synthesis of Organic Compounds

属性

IUPAC Name |

N-phenylanthracen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLMMFDPYSZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549130 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylanthracen-9-amine | |

CAS RN |

15424-38-1 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)